molecular formula C11H14N4OS B2764497 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1211420-23-3

1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2764497
CAS No.: 1211420-23-3
M. Wt: 250.32
InChI Key: YJRDRBSBSNUADD-UHFFFAOYSA-N
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Description

1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the thiazole ring: This can be done via a condensation reaction between the pyrazole derivative and a thiazole carboxylic acid or its derivative.

    Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

5-methyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7(2)15-8(3)6-9(14-15)10(16)13-11-12-4-5-17-11/h4-7H,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRDRBSBSNUADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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